5-bromo-N-(pyridin-4-yl)nicotinamide
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Overview
Description
5-Bromo-N-(pyridin-4-yl)nicotinamide is a chemical compound with the molecular formula C11H8BrN3O. It is characterized by the presence of a bromine atom attached to the 5th position of the nicotinamide ring and a pyridin-4-yl group attached to the nitrogen atom of the nicotinamide.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a brominated nicotinamide with a pyridin-4-yl boronic acid in the presence of a palladium catalyst . The reaction conditions generally include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium carbonate
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
Industrial production of 5-bromo-N-(pyridin-4-yl)nicotinamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-(pyridin-4-yl)nicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield N-(pyridin-4-yl)nicotinamide derivatives, while oxidation can produce N-oxides .
Scientific Research Applications
5-Bromo-N-(pyridin-4-yl)nicotinamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.
Material Science: The compound can be used in the synthesis of coordination polymers and metal-organic frameworks (MOFs) due to its ability to act as a bidentate ligand.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-(pyridin-4-yl)nicotinamide involves its interaction with specific molecular targets. The bromine atom and the pyridin-4-yl group play crucial roles in binding to active sites of enzymes or receptors. The compound can inhibit enzyme activity by forming stable complexes with metal ions in the active site, thereby blocking substrate access . Additionally, it can modulate receptor activity by binding to specific sites and altering the receptor’s conformation and function.
Comparison with Similar Compounds
Similar Compounds
4-Pyridylnicotinamide: Similar structure but lacks the bromine atom.
3-Pyridylnicotinamide: Isomer with the pyridinyl group at the 3rd position.
5-Chloro-N-(pyridin-4-yl)nicotinamide: Similar structure with a chlorine atom instead of bromine.
Uniqueness
5-Bromo-N-(pyridin-4-yl)nicotinamide is unique due to the presence of the bromine atom, which enhances its reactivity and binding affinity in various chemical and biological contexts. The bromine atom also allows for further functionalization through substitution reactions, making it a versatile intermediate in synthetic chemistry .
Biological Activity
5-bromo-N-(pyridin-4-yl)nicotinamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure:
- Molecular Formula: C₁₁H₈BrN₃O
- CAS Number: 634173-90-3
- Molecular Weight: 276.11 g/mol
The compound features a bromine atom at the 5-position of the nicotinamide ring and a pyridine moiety at the nitrogen atom, which contributes to its unique biological properties.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Activity: The compound has shown potential in inhibiting the proliferation of various cancer cell lines.
- Antimicrobial Properties: Preliminary studies suggest activity against certain bacterial strains.
- Enzyme Inhibition: It may act as an inhibitor for specific enzymes involved in metabolic pathways.
Case Studies and In Vitro Findings
A series of studies have investigated the antiproliferative effects of this compound on different cancer cell lines. The following table summarizes key findings:
Cell Line | IC₅₀ (µM) | Mechanism |
---|---|---|
LN-229 (Glioblastoma) | 12.5 | Induction of apoptosis via caspase activation |
HCT-116 (Colorectal Carcinoma) | 8.0 | Cell cycle arrest in the G2/M phase |
NCI-H460 (Lung Carcinoma) | 15.0 | Inhibition of DNA synthesis |
HeLa (Cervical Cancer) | 10.0 | Modulation of p53 pathway |
These results indicate that the compound can effectively inhibit cancer cell growth, particularly through mechanisms involving apoptosis and cell cycle regulation.
Antimicrobial Activity
Research has also explored the antimicrobial properties of this compound. A study assessed its efficacy against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC, µM) |
---|---|
Escherichia coli | 32 |
Staphylococcus aureus | 64 |
The compound demonstrated moderate antibacterial activity, particularly against E. coli, suggesting potential for development into antimicrobial agents.
The mechanism by which this compound exerts its biological effects primarily involves:
- Enzyme Inhibition: The compound interacts with specific enzymes, potentially disrupting metabolic pathways crucial for cancer cell survival.
- Induction of Apoptosis: It activates apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Regulation: The compound induces cell cycle arrest, particularly in the G2/M phase, preventing further proliferation.
Properties
IUPAC Name |
5-bromo-N-pyridin-4-ylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN3O/c12-9-5-8(6-14-7-9)11(16)15-10-1-3-13-4-2-10/h1-7H,(H,13,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRRWKQMUTVURI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1NC(=O)C2=CC(=CN=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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